molecular formula C8H8BrIO B2473582 3-Bromo-6-iodo-2-methylanisole CAS No. 1823403-07-1

3-Bromo-6-iodo-2-methylanisole

Cat. No.: B2473582
CAS No.: 1823403-07-1
M. Wt: 326.959
InChI Key: CBMISVGFEJJDHV-UHFFFAOYSA-N
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Description

3-Bromo-6-iodo-2-methylanisole: is an organic compound that belongs to the class of halogenated anisoles It is characterized by the presence of bromine and iodine atoms attached to a methylanisole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-iodo-2-methylanisole typically involves multi-step reactions starting from commercially available precursors. One common method includes:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-6-iodo-2-methylanisole can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

    Reduction Reactions: Reduction of the halogen atoms can lead to the formation of dehalogenated products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

  • Substituted anisoles with different functional groups replacing the halogens.
  • Oxidized derivatives such as aldehydes or carboxylic acids.
  • Dehalogenated anisoles.

Scientific Research Applications

Chemistry: 3-Bromo-6-iodo-2-methylanisole is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in cross-coupling reactions such as Suzuki-Miyaura coupling, where it serves as a building block for the formation of carbon-carbon bonds .

Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules. Its halogenated structure may impart unique biological activities, making it a valuable scaffold in medicinal chemistry.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 3-Bromo-6-iodo-2-methylanisole depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its halogen atoms may interact with biological targets, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

    3-Bromo-2-methylanisole: Lacks the iodine atom, making it less versatile in certain reactions.

    6-Iodo-2-methylanisole: Lacks the bromine atom, which may affect its reactivity and applications.

    3-Chloro-6-iodo-2-methylanisole: Similar structure but with chlorine instead of bromine, leading to different chemical properties.

Uniqueness: 3-Bromo-6-iodo-2-methylanisole is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns and make it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-bromo-4-iodo-3-methoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrIO/c1-5-6(9)3-4-7(10)8(5)11-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMISVGFEJJDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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